Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridazine-based piperazine derivatives and has shown promising results in various research studies.
Scientific Research Applications
Synthesis and Biological Activities
- Research on pyridazinone derivatives and related compounds has explored their synthesis and potential as anticancer, antimicrobial, and anti-inflammatory agents. For example, studies have synthesized a range of pyridazinone derivatives using different synthetic routes and evaluated their biological activities, finding some compounds with promising anticancer and antimicrobial effects (Mallikarjuna et al., 2014); (Özdemir et al., 2019).
Chemical Synthesis and Characterization
- Several studies have developed novel synthetic pathways to create pyridazinone and related heterocyclic compounds, contributing to the field of organic chemistry. These synthetic methods offer new routes to synthesize heterocycles that could have applications in developing new materials or as intermediates in pharmaceuticals (Gaby et al., 2003); (Koza et al., 2013).
Molecular Docking and QSAR Studies
- Some research has focused on the molecular docking and quantitative structure-activity relationship (QSAR) studies of pyridazinone derivatives, aimed at understanding how these compounds interact with biological targets. These studies are crucial for the design of compounds with improved biological activities and could lead to the development of new drugs (Shim et al., 2002).
Antimicrobial and Antioxidant Activities
- Investigations into the antimicrobial and antioxidant properties of pyridazinone derivatives have identified compounds with significant activity, suggesting potential applications in treating infectious diseases and as antioxidant agents (Rajkumar et al., 2014); (Katariya et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to targetCDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Related compounds have been shown to cause protein degradation by recruitingCereblon . This suggests that Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might interact with its targets in a similar manner, leading to their degradation and thus inhibiting their function .
Biochemical Pathways
cell cycle regulation pathway . By inhibiting CDK4/cyclin D1 and CDK6/cyclin D1, it could disrupt the progression from the G1 phase to the S phase, thereby halting cell division .
Result of Action
Related compounds have been shown to cause dose-dependent degradation of cdk4 and cdk6 . This suggests that this compound might have similar effects, leading to the inhibition of cell division .
properties
IUPAC Name |
cyclopentyl-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-16-7-8-19(15-17(16)2)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXVHJEEMWMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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